Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
Description
Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a thieno[3,2-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at the 3-position, a thioacetate side chain at the 2-position, and a tetrahydrofused cyclohexane ring system. This compound belongs to a class of sulfur-containing heterocycles with demonstrated pharmacological relevance, particularly in anticancer and antimicrobial research . Its synthesis typically involves alkylation of the parent thienopyrimidinone core with ethyl chloroacetate under basic conditions, as evidenced by analogous protocols .
Properties
IUPAC Name |
ethyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S2/c1-2-22-13(20)9-24-16-18-12-7-8-23-14(12)15(21)19(16)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAABTUBLZAAOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate typically involves multi-step reactions. One common method involves the reaction of a pyrimidinethiol derivative with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone and stirred at room temperature for a few hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways related to growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidine derivatives exhibit structural diversity based on substituents at the 3- and 2-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Thieno[3,2-d]Pyrimidine Derivatives
Key Findings
Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound may enhance metabolic stability compared to the 4-nitrophenyl analog (Compound 15), which has stronger electron-withdrawing properties but lower bioavailability .
Synthetic Yields and Conditions :
- Alkylation with ethyl chloroacetate typically achieves high yields (e.g., 88% for Compound 15 vs. 48% for G1-4), with reaction efficiency influenced by steric hindrance from the aryl substituent .
Spectroscopic Signatures :
- IR spectra confirm the presence of ester (1730–1740 cm⁻¹) and amide (1645–1680 cm⁻¹) carbonyl groups across analogs, with shifts reflecting electronic effects of substituents .
Critical Analysis of Structural Variations
- Electron-Donating vs. Withdrawing Groups : The 4-chlorophenyl group balances moderate electron withdrawal with steric accessibility, whereas nitro or trifluoromethoxy groups may compromise solubility .
- Side-Chain Modifications : Replacing the ethyl thioacetate with a benzothiazole-linked acetamide (G1-4) introduces hydrogen-bonding motifs critical for target engagement .
Biological Activity
Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a thieno[3,2-d]pyrimidine core with a chlorophenyl substituent. Its molecular formula is , with a molecular weight of approximately 294.734 g/mol. The presence of sulfur in the thioacetate moiety suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H15ClN2O3S |
| Molecular Weight | 294.734 g/mol |
| Density | 1.257 g/cm³ |
| Boiling Point | 411.782 °C |
| Flash Point | 202.839 °C |
Antimicrobial Activity
Research indicates that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit notable antimicrobial properties. A study highlighted the antimicrobial activity of similar compounds against various microorganisms, including Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis revealed that modifications in the thieno[3,2-d]pyrimidine structure could enhance antibacterial efficacy.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. Notably, compounds with similar structural frameworks have shown inhibition of thioredoxin reductase (TrxR), a target involved in cancer progression . The inhibition of TrxR can lead to increased oxidative stress in cancer cells, promoting apoptosis.
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cellular proliferation.
- Induction of Apoptosis : By increasing oxidative stress within cancer cells through TrxR inhibition.
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and function.
Study 1: Antimicrobial Efficacy
A series of thienopyrimidine derivatives were synthesized and tested for antimicrobial activity against Candida albicans and Staphylococcus aureus. The results indicated that certain derivatives showed significant activity with minimum inhibitory concentrations (MICs) below 15.62 µg/mL .
Study 2: Anticancer Potential
In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in human tumor cells through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
